molecular formula C14H10 B032357 Phenanthrene-d10 CAS No. 1517-22-2

Phenanthrene-d10

Cat. No. B032357
CAS RN: 1517-22-2
M. Wt: 188.29 g/mol
InChI Key: YNPNZTXNASCQKK-LHNTUAQVSA-N
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Patent
US06849367B2

Procedure details

9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester 8.11 g (0.025 mol) obtained in the example I-1 was dissolved in chloride methylene 100 ml, by ice-cooling and mixing under nitrogen gas airstreams, 1M 3 bromide boron/chloride methylene solution 100 ml (0.1 mol) was dropped for 60 minutes, and further a mixing reaction was performed for 5 hours under a room temperature. Then, reactants were poured into an ice, water was added, and further hydrogen carbonate sodium 8.4 g (0.1 mol) was added and mixed sufficiently, accordingly extracted crystals were filtered. Then, they were washed twice by 500 ml ion exchange water and dried under reduced pressure at the temperature of 60° C., thus 5.84 g (yield 88.4%) objective phenanthrene compound was obtained. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 5.
Name
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
Quantity
8.11 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromide boron chloride methylene
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
chloride methylene
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
88.4%

Identifiers

REACTION_CXSMILES
COC([C:5]1[C:6](C(OC)=O)=[CH:7][CH:8]=[C:9]2[C:18]=1[CH:17]=[C:16](OC)[C:15]1[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=1)=O.[Na+].C(=O)([O-])O>O>[CH:5]1[C:18]2[CH:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]=2[CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
Quantity
8.11 g
Type
reactant
Smiles
COC(=O)C=1C(=CC=C2C3=CC=CC=C3C(=CC12)OC)C(=O)OC
Step Two
Name
3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
bromide boron chloride methylene
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
8.4 g
Type
reactant
Smiles
[Na+].C(O)([O-])=O
Step Five
Name
chloride methylene
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was dropped for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
further a mixing reaction
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
mixed sufficiently
FILTRATION
Type
FILTRATION
Details
accordingly extracted crystals were filtered
WASH
Type
WASH
Details
Then, they were washed twice by 500 ml ion exchange water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at the temperature of 60° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 5.84 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 131.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06849367B2

Procedure details

9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester 8.11 g (0.025 mol) obtained in the example I-1 was dissolved in chloride methylene 100 ml, by ice-cooling and mixing under nitrogen gas airstreams, 1M 3 bromide boron/chloride methylene solution 100 ml (0.1 mol) was dropped for 60 minutes, and further a mixing reaction was performed for 5 hours under a room temperature. Then, reactants were poured into an ice, water was added, and further hydrogen carbonate sodium 8.4 g (0.1 mol) was added and mixed sufficiently, accordingly extracted crystals were filtered. Then, they were washed twice by 500 ml ion exchange water and dried under reduced pressure at the temperature of 60° C., thus 5.84 g (yield 88.4%) objective phenanthrene compound was obtained. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 5.
Name
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
Quantity
8.11 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromide boron chloride methylene
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
chloride methylene
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
88.4%

Identifiers

REACTION_CXSMILES
COC([C:5]1[C:6](C(OC)=O)=[CH:7][CH:8]=[C:9]2[C:18]=1[CH:17]=[C:16](OC)[C:15]1[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=1)=O.[Na+].C(=O)([O-])O>O>[CH:5]1[C:18]2[CH:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]=2[CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
Quantity
8.11 g
Type
reactant
Smiles
COC(=O)C=1C(=CC=C2C3=CC=CC=C3C(=CC12)OC)C(=O)OC
Step Two
Name
3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
bromide boron chloride methylene
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
8.4 g
Type
reactant
Smiles
[Na+].C(O)([O-])=O
Step Five
Name
chloride methylene
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was dropped for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
further a mixing reaction
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
mixed sufficiently
FILTRATION
Type
FILTRATION
Details
accordingly extracted crystals were filtered
WASH
Type
WASH
Details
Then, they were washed twice by 500 ml ion exchange water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at the temperature of 60° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 5.84 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 131.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.